

role of R-tropic acid in alkaloid biosynthesis

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Compound Focus: (R)-tropic acid

CAS No.: 17126-67-9

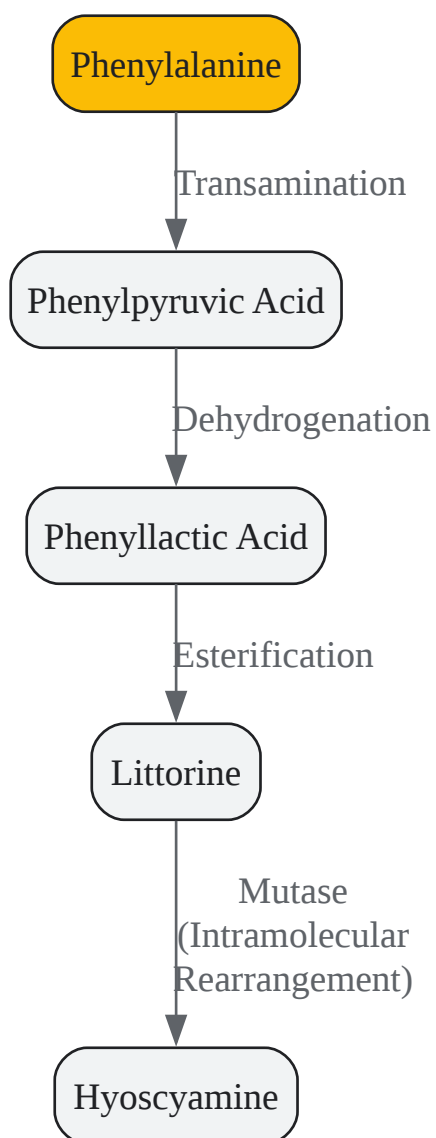
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Tropic Acid Biosynthesis Pathway

Tropic acid does not typically exist as a free intermediate in the biosynthesis of alkaloids like hyoscyamine and scopolamine [1]. Instead, its tropoyl moiety is derived from **phenyllactic acid**, with the key rearrangement occurring **after** phenyllactic acid is esterified to form the intermediate **littorine** [2] [1]. This littorine is then converted to hyoscyamine via an intramolecular rearrangement.

The following diagram illustrates the established biosynthetic pathway from phenylalanine to the ester alkaloids.



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Pathway from phenylalanine to hyoscyamine via phenyllactic acid and littorine.

The Tropic Acid Rearrangement Mechanism

The conversion of littorine to hyoscyamine involves a mutase enzyme that catalyzes an intramolecular rearrangement of the phenyllactate moiety into a tropate ester [2]. Key experimental findings have elucidated the mechanism:

- **Stereochemical Course:** Incubation of (R,S) -DL-phenyl[2-3H]lactic acid in *Datura stramonium* produces hyoscyamine with the tritium label located at the 3' -pro-S position [3]. This

shows that the mutase introduces the 3' - pro -R hydrogen with **inversion of configuration** [3].

- **Radical Mechanism:** Evidence suggests the reaction proceeds via a radical mechanism. The mutase enzyme in *Datura stramonium* is stimulated by **S-adenosylmethionine (SAM)**, which can act as a source of a 5' - deoxyadenosyl radical, promoting the rearrangement [2].
- **Intermediate:** The rearrangement likely proceeds through an aldehyde intermediate, which is then reduced by a dehydrogenase to form the final tropane ester in hyoscyamine [2].

Key Experimental Evidence

The understanding of this pathway is supported by several key experiments. The table below summarizes the core experimental findings that delineate the biosynthetic steps.

Experiment	Key Finding	Implication
Competitive feeding of (RS)-phenyl[1,3- ¹³ C ₂]lactic acid [1]	Label incorporated into hyoscyamine; free tropane acid did not dilute incorporation.	Phenylactic acid, not free tropane acid, is the direct precursor. Rearrangement occurs at the ester level.
Feeding (RS)-phenyl[2- ¹⁸ O,2- ² H]lactate [2]	Up to 29% of ¹⁸ O was lost during litorine-to-hyoscyamine conversion.	Suggests a mechanism involving an oxygenated intermediate (e.g., an aldehyde).
Assay with cell-free root extract + S-adenosylmethionine (SAM) [2]	SAM stimulated litorine-to-hyoscyamine conversion by 10-20 fold.	Supports a radical-based mechanism for the mutase enzyme.

A Note on Stereochemistry

In the context of tropane alkaloid biosynthesis, the relevant stereoisomer is **(S)-(-)-tropane acid**, which is the acidic moiety found in the bioactive compounds hyoscyamine and scopolamine [1] [4]. The term "R-tropane acid" in your query may refer to the opposite enantiomer, which is not the natural form incorporated into these alkaloids. The mutase reaction is highly stereospecific, leading to the formation of the (S)-configured tropane ester [3].

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References

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